![molecular formula C9H8N2OS B113390 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile CAS No. 98899-30-0](/img/structure/B113390.png)

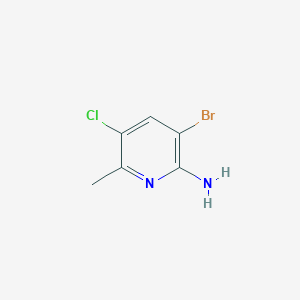

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

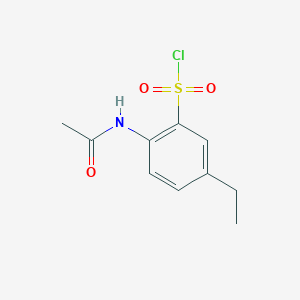

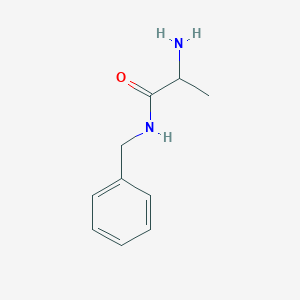

“2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile” is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 . It is also known by several other names, including 2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carbonitrile and 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-dScientific Research Applications

Synthesis of Heterocyclic Compounds

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a versatile precursor in the synthesis of various heterocyclic compounds. For instance, it has been used to create pyrrolobenzo[b]thieno[1,4]diazepines, which are valuable in medicinal chemistry (El-Kashef et al., 2007).

Development of Novel Therapeutic Agents

This chemical has also been utilized to synthesize novel thiophene derivatives with potential antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010). These findings highlight its potential in developing new therapeutic agents.

Quantum Chemical Calculations

The compound has been a subject of experimental and quantum chemical calculations, which are crucial for understanding its properties and applications in various fields, such as material science and pharmaceuticals (Oturak et al., 2017).

Application in Dyes and Pigments

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has been used in the synthesis of azo benzo[b]thiophene derivatives for application as disperse dyes, indicating its potential in the textile and dye industries (Sabnis & Rangnekar, 1989).

Antibacterial Activity

This chemical has been used to synthesize Schiff bases with notable antibacterial activities. These findings contribute to the search for new antibacterial agents (Khan et al., 2013).

Catalytic Synthesis

It has also been a focus in studies involving catalytic synthesis processes, demonstrating its versatility in chemical synthesis and the development of more efficient production methods (Xiao-hon, 2014).

Cytotoxicity Evaluation

Another significant application is in the synthesis of compounds for cytotoxicity evaluation against various cancer cell lines. This underlines its potential in cancer research and drug development (Mohareb et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress .

Mode of Action

This compound activates NRF2 via a non-electrophilic mechanism . It inhibits inflammation stimulated by Lipopolysaccharides from E. coli (LPSEc) in macrophages .

Biochemical Pathways

The activation of NRF2 leads to the transcription of antioxidant response element (ARE)-bearing genes that coordinate the cellular defense against oxidative stress . This results in the inhibition of inflammation, particularly in macrophages .

Pharmacokinetics

The compound is moderately stable in liver microsomes . .

Result of Action

The activation of NRF2 and the subsequent transcription of ARE-bearing genes help the cell combat oxidative stress . This results in the inhibition of LPSEc-stimulated inflammation in macrophages .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its stability in liver microsomes suggests it may be affected by metabolic processes in the liver . .

properties

IUPAC Name |

2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-4-6-5-2-1-3-7(12)8(5)13-9(6)11/h1-3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZNDMVUUNFZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546220 |

Source

|

| Record name | 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98899-30-0 |

Source

|

| Record name | 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the structure of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile allow it to form complexes with metals like Palladium(II) and Silver(I)? What is the significance of these complexes in terms of anticancer activity?

A1: this compound possesses both nitrogen and sulfur donor atoms within its structure. These atoms can readily coordinate with metal ions like Palladium(II) and Silver(I) to form stable complexes. [, ] The research suggests that the formation of these metal complexes significantly enhances the compound's anticancer activity. While the exact mechanism is not fully elucidated in the provided research, it is proposed that the increased activity may be linked to the complexes' ability to ionize in aqueous solutions, potentially influencing their interaction with biological targets within cancer cells. [, ]

Q2: What spectroscopic techniques were used to characterize the Palladium(II) and Silver(I) complexes with this compound?

A2: The research employed a variety of spectroscopic methods to confirm the formation and characterize the structure of the Palladium(II) and Silver(I) complexes. These techniques include:

- Infrared Spectroscopy (IR): IR spectroscopy was used to analyze changes in vibrational frequencies associated with specific functional groups upon complexation. [, ]

- UV-Visible Spectroscopy: This technique helped to identify electronic transitions within the complexes and provided insights into their electronic structure. [, ]

- ¹³C Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy offered information about the carbon backbone of the ligand and any changes in the chemical environment of the carbon atoms upon complexation. [, ]

- Mass Spectrometry (MS): MS provided information about the molecular weight of the synthesized complexes, confirming their composition. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)

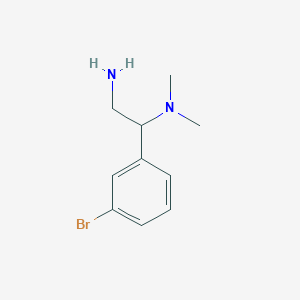

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)